molecular formula C18H25BrN2O3 B13895053 N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide

Cat. No.: B13895053
M. Wt: 397.3 g/mol
InChI Key: OIKBVJYVRQNZKS-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a hydroxyacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide typically involves multiple steps. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. The reaction conditions often involve the use of acylation agents such as acyl chloride or acyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, as a selective estrogen receptor modulator, it can interact with estrogen receptors, altering their conformation and affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide is unique due to its combination of a brominated pyridine ring and a hydroxyacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2,2-dicyclopentyl-2-hydroxyacetamide

InChI

InChI=1S/C18H25BrN2O3/c1-24-16-11-14(10-15(19)21-16)20-17(22)18(23,12-6-2-3-7-12)13-8-4-5-9-13/h10-13,23H,2-9H2,1H3,(H,20,21,22)

InChI Key

OIKBVJYVRQNZKS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)NC(=O)C(C2CCCC2)(C3CCCC3)O)Br

Origin of Product

United States

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